molecular formula C19H11NO B11743154 8H-Indolo[3,2,1-de]acridin-8-one

8H-Indolo[3,2,1-de]acridin-8-one

Cat. No.: B11743154
M. Wt: 269.3 g/mol
InChI Key: ADKNEEZYAPNTPM-UHFFFAOYSA-N
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Description

8H-Indolo[3,2,1-de]acridin-8-one is a heterocyclic compound that belongs to the family of indoloacridines. These compounds are known for their unique structural features, which combine elements of both indole and acridine moieties. This fusion results in a rigid, planar structure that exhibits interesting photophysical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8H-Indolo[3,2,1-de]acridin-8-one typically involves a multi-step process. One common method includes the nucleophilic substitution and tandem nucleophilic addition/acid-catalyzed annulation reactions . For instance, a mixture containing the starting materials is stirred at a specific temperature, followed by the addition of this compound in dry tetrahydrofuran (THF). The mixture is then stirred for an extended period at room temperature .

Chemical Reactions Analysis

Types of Reactions: 8H-Indolo[3,2,1-de]acridin-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure, which allows for specific interactions with reagents.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

8H-Indolo[3,2,1-de]acridin-8-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8H-Indolo[3,2,1-de]acridin-8-one involves its interaction with various molecular targets and pathways. The compound’s planar structure allows it to intercalate with DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer agents . Additionally, the compound’s ability to form hydrogen bonds and participate in π-π stacking interactions further enhances its biological activity .

Comparison with Similar Compounds

    Indolo[3,2,1-de]acridine: Shares a similar core structure but may have different substituents that alter its chemical and physical properties.

    Acridine: A simpler structure that lacks the indole moiety, resulting in different reactivity and applications.

    Indole: Contains only the indole moiety, making it less complex than 8H-Indolo[3,2,1-de]acridin-8-one.

Uniqueness: this compound stands out due to its combined indole and acridine features, which provide a unique set of properties not found in simpler compounds. This combination allows for a broader range of chemical reactions and applications, particularly in the fields of medicinal chemistry and material science .

Properties

IUPAC Name

1-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2,4,6,8(20),9,11,14,16,18-nonaen-13-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NO/c21-19-14-7-2-4-11-17(14)20-16-10-3-1-6-12(16)13-8-5-9-15(19)18(13)20/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKNEEZYAPNTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4N2C5=CC=CC=C5C(=O)C4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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